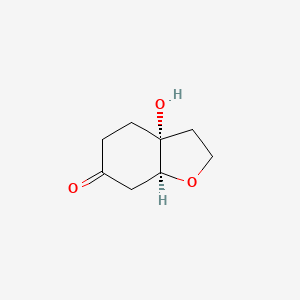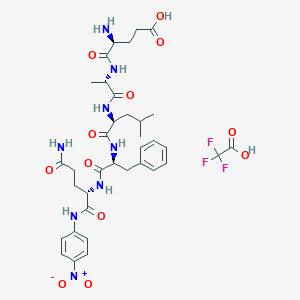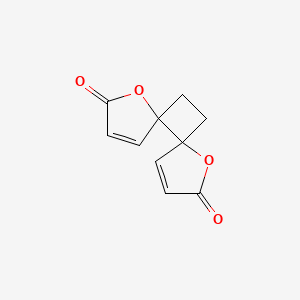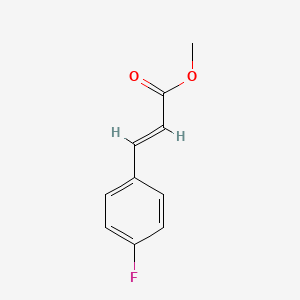
FSP-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FSP-2 is an anticoagulant of irreversible inhibitor of serine proteinase α-thrombine type Fluorocontaining phosphonate,synthetised. Irreversible anti-coagulant: King=9.25 x 10-3 mol-1 min-1.
Aplicaciones Científicas De Investigación
Nanoparticles Design and Fabrication
Flame spray pyrolysis (FSP) is a versatile technique for synthesizing nanostructural materials with engineered functionalities. It offers a scalable solution for the rapid production of complex products like pure or mixed oxides and even pure metals and alloys. This method, originally used for manufacturing simple powders, now facilitates the creation of unique material morphologies such as core-shell structures and nanorods (Teoh, Amal, & Mädler, 2010).
Computational Botany and Plant Science
Functional-structural plant (FSP) models are used in plant science, integrating knowledge from plant science, computer science, and mathematics. These models simulate plant growth and interaction with their environment, aiding in a broad range of plant science research areas. They enable the study of complex plant systems and fundamental concepts in plant development and applied aspects like crop performance (Evers, Letort, Renton, & Kang, 2018).
Physical Activity Interventions for Type II Diabetes
The First Step Program (FSP) is a physical activity intervention for adults with type II diabetes, leading to an increase in daily physical activity and improvements in waist and hip measurements. This program demonstrates the practicality of interventions that can initiate significant lifestyle changes in sedentary and overweight individuals (Tudor-Locke et al., 2004).
Flame Stability in Nanoparticle Synthesis
FSP is critical in synthesizing nanoparticles for catalysts, battery materials, and pigments. Artificial intelligence algorithms have been utilized to detect unstable flame conditions in FSP, improving the efficiency and reliability of nanoparticle production (Pan, Libera, Paulson, & Stan, 2020).
Chemical Master Equation Solutions
The finite state projection (FSP) method is instrumental in solving the chemical master equation for biological models. This method, along with its adaptive time-stepping algorithm, enhances its accuracy and applicability in biological research (Dinh & Sidje, 2016).
Surface Modification of Metallic Components
Friction stir processing (FSP) is a novel method used to modify the microstructure of metallic components' surface layers. It is effective in producing fine-grained structure, surface composites, and alloying with specific elements, thereby enhancing the operational properties of fabricated elements (Węglowski, 2018).
Experiment Optimization in Biological Research
FSP-based Fisher information matrix (FSP-FIM) is used for optimizing single-cell experiments in fluctuating environments. This approach helps in designing experiments to yield the greatest quantitative insight, particularly in complex, non-Gaussian gene regulatory systems (Fox, Neuert, & Munsky, 2020).
Propiedades
Fórmula molecular |
C19H28F6NO5PS |
|---|---|
Peso molecular |
527.46 g/mol |
Pureza |
≥ 99% (NMR) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)







![9,9-Bis[4-[bis(biphenyl-4-yl)amino]phenyl]-9H-fluorene](/img/structure/B1149813.png)
